![molecular formula C15H15NO2S B3051252 2-[(4-Methylphenyl)sulfonyl]isoindoline CAS No. 32372-83-1](/img/structure/B3051252.png)

2-[(4-Methylphenyl)sulfonyl]isoindoline

Overview

Description

“2-[(4-Methylphenyl)sulfonyl]isoindoline” is a derivative of isoindoline, a heterocyclic organic compound . It has been synthesized and evaluated for its antimicrobial, COX inhibitory, and anti-inflammatory activities . The compound has been found to be a potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .

Synthesis Analysis

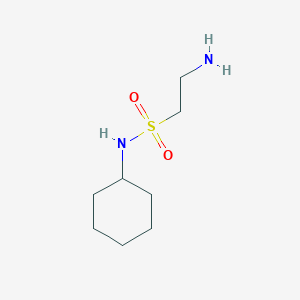

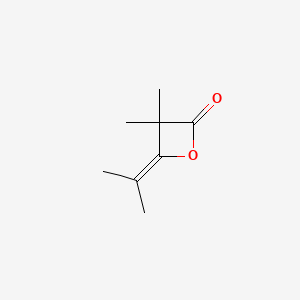

The synthesis of “this compound” involves a series of chemical reactions. The compound is part of a series of 2-(4-methylsulfonylphenyl) indole derivatives that have been designed and synthesized . The synthesis process is based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

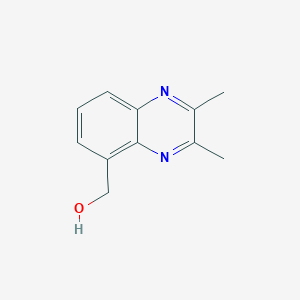

The molecular structure of “this compound” is similar to that of indoline, except that the nitrogen atom is in the 2 position instead of the 1 . The compound’s structure allows it to bind with high affinity to multiple receptors, making it useful in developing new derivatives .Chemical Reactions Analysis

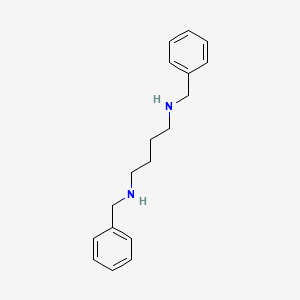

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps. The resulting N-benzyl-1,3-dihydroisoindole under hydrogenolysis conditions at room temperature undergoes selective cleavage of the exocyclic N–CH2Ar bond followed by in situ lactamization to form benzo[b]pyrrolizidinone .Scientific Research Applications

Sulfonylation in Organic Synthesis

The compound 2-[(4-Methylphenyl)sulfonyl]isoindoline is utilized in the sulfonylation process of organic compounds. For example, a study demonstrates the use of KI/H2O2-mediated 2-sulfonylation of substituted indoles and N-methylpyrrole, utilizing 4-methylbenzenesulfinic acid as a sulfur source (Zhang et al., 2018).

Antiproliferative Activity

Novel derivatives of isoindoline, including N-(4-methylphenyl)-1-imino-(4-methylphenyl)-isoindoline, have been prepared and studied for their antiproliferative activity. These compounds showed selective antiproliferative effects on certain cell lines, indicating potential applications in cancer research (Sović et al., 2011).

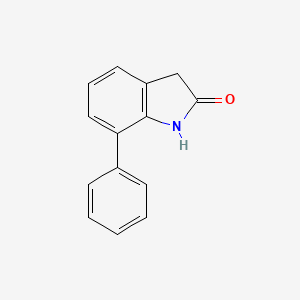

Synthesis of Isoindolin-1-ones

Cascade reactions involving ((chloromethyl)sulfonyl)benzenes and similar compounds have been used for the synthesis of isoindolin-1-ones. This process is important for the generation of compounds that can be intermediates in the synthesis of natural products like aristolactam (Macchia et al., 2021).

Electrochemical Synthesis

The compound is involved in the electrochemical synthesis and characterization of zinc(II) complexes. These complexes have potential applications in various fields including material science and catalysis (Castro et al., 2002).

Green Chemistry Applications

A study highlights the synthesis of isoindoline-1,3-dione derivatives using a greener catalytic system, avoiding harmful reagents. This approach is significant for sustainable chemistry and bio-waste management (Journal et al., 2019).

Mechanism of Action

The mechanism of action of “2-[(4-Methylphenyl)sulfonyl]isoindoline” involves its interaction with the COX-2 enzyme. The compound shows good anti-inflammatory activity with excessive selectivity towards COX-2 . A molecular modeling study for the compounds into the COX-2 active site was correlated with the results of in vitro COX-2 inhibition assays .

properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-12-6-8-15(9-7-12)19(17,18)16-10-13-4-2-3-5-14(13)11-16/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAHJGMSKTZEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293550 | |

| Record name | 2-[(4-methylphenyl)sulfonyl]isoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32372-83-1 | |

| Record name | NSC90640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(4-methylphenyl)sulfonyl]isoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(PARA-TOLYLSULFONYL)-ISOINDOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline](/img/structure/B3051170.png)

![Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate](/img/structure/B3051192.png)